![molecular formula C20H24N2O B5697054 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole, also known as TBMEB, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. TBMEB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is not well understood, but it is thought to act by inhibiting the activity of various enzymes involved in cellular metabolism. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. This compound has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. This compound has been shown to have antitumor activity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to inhibit the activity of various enzymes involved in cellular metabolism, including cytochrome P450 enzymes and nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is that it has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Another advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole. One area of interest is in investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is in investigating the mechanisms of action of this compound, which may provide insights into the underlying biological processes involved in various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by cyclization with o-phenylenediamine. Alternatively, this compound can be synthesized by reacting 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by reaction with 2-nitrobenzoyl chloride and reduction with zinc dust.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole has been used extensively in scientific research as a tool to investigate various biological processes. For example, this compound has been shown to have antitumor activity, and has been used in studies investigating the mechanisms of action of various cancer drugs. This compound has also been shown to have anti-inflammatory and antioxidant properties, and has been used in studies investigating the role of oxidative stress in various diseases.
Propiedades
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-19(22)14-23-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLBBBHULXWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

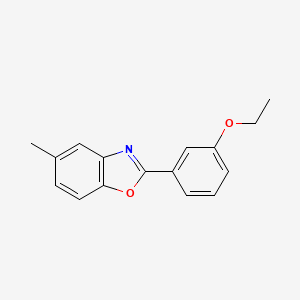
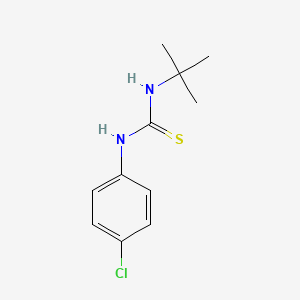
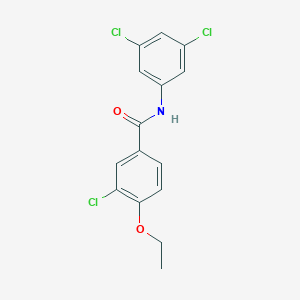
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
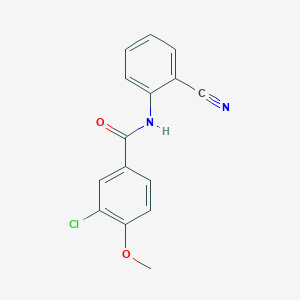
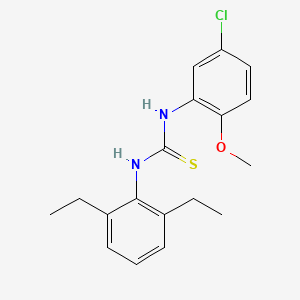
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)

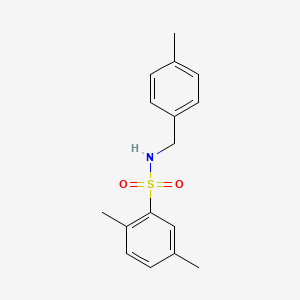
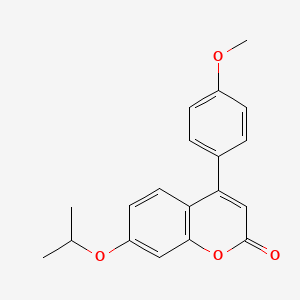
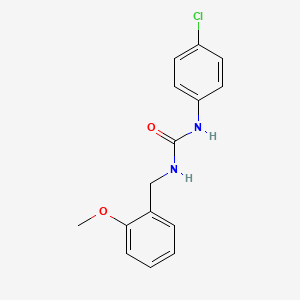
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)
